N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-2-THIOPHENECARBOXAMIDE
Overview
Description
N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-2-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes a thiadiazole ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-2-THIOPHENECARBOXAMIDE typically involves the reaction of 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine with 5-methyl-2-thiophenecarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the thiadiazole ring .
Scientific Research Applications
N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biomolecules and its role in various biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-1,1,1,3,3,3-hexafluoro-2-propanyl)acetamide
- N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-furamide
- N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dinitrobenzamide
Uniqueness
N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of a thiadiazole ring and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methylthiophene-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS3/c1-3-15-10-13-12-9(17-10)11-8(14)7-5-4-6(2)16-7/h4-5H,3H2,1-2H3,(H,11,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSLTWKYXQEURM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=C(S2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.